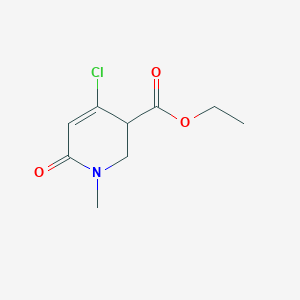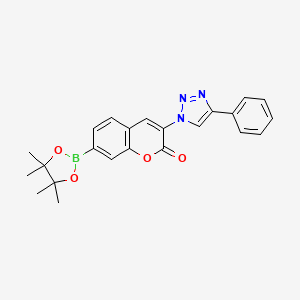![molecular formula C15H10N4OS B15246857 3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one CAS No. 92362-43-1](/img/structure/B15246857.png)
3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse pharmacological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide typically involves the reaction of 4,5-diphenyl-1,2,4-triazole-3-thiol with appropriate reagents under controlled conditions. One common method includes the electrophilic heterocyclization of butenyl thioethers of 4,5-diphenyl-1,2,4-triazol-3-thiol with halogens . This reaction proceeds smoothly and cleanly, yielding the desired product in high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for electrophilic heterocyclization, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like acetic acid, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic heterocyclization with halogens yields triazolo[5,1-b][1,3]thiazinium salts .
Wissenschaftliche Forschungsanwendungen
3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds and studying reaction mechanisms.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological receptors through hydrogen bonding and dipole interactions . These interactions can inhibit or activate specific enzymes and pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazole core but differ in the arrangement of atoms and substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with a similar core structure but different isomeric forms.
Uniqueness
3,5-Diphenyl-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazole4-oxide is unique due to its specific arrangement of phenyl groups and the triazole-thiadiazole core. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
92362-43-1 |
|---|---|
Molekularformel |
C15H10N4OS |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
3,5-diphenyltriazolo[5,1-b][1,3,4]thiadiazole 4-oxide |
InChI |
InChI=1S/C15H10N4OS/c20-21-14(12-9-5-2-6-10-12)17-19-15(21)13(16-18-19)11-7-3-1-4-8-11/h1-10H |
InChI-Schlüssel |
MFQIGEZHAYSRLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3N(N=C(S3=O)C4=CC=CC=C4)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)




![(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid](/img/structure/B15246815.png)
![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)



![Imidazo[1,5-D][1,2,4]triazine](/img/structure/B15246849.png)
![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)
